molecular formula C7H11N3O2 B2771362 3-(2-methoxyethoxy)pyrazin-2-amine CAS No. 1400820-53-2

3-(2-methoxyethoxy)pyrazin-2-amine

Cat. No.: B2771362
CAS No.: 1400820-53-2
M. Wt: 169.184
InChI Key: JQXDLTNJBSLKPW-UHFFFAOYSA-N
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Description

It has the molecular formula C7H11N3O2 and a molecular weight of 169.184. This compound is known for its effectiveness in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for TB.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethoxy)pyrazin-2-amine involves several steps. One common method starts with the reaction of 2-methoxyethanol with potassium hydroxide (KOH) to form 3-(2-methoxyethoxy)propene . This intermediate is then reacted with allyl bromide under controlled temperature conditions to yield the desired product . The reaction conditions typically involve cooling the mixture in an ice bath and maintaining the temperature below 10°C during the addition of reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethoxy)pyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled temperature conditions.

    Substitution: Halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) are performed under specific conditions to introduce halogen atoms into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

3-(2-methoxyethoxy)pyrazin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its antibacterial properties and potential use in treating other bacterial infections.

    Medicine: Primarily used as an antitubercular agent in combination with other drugs to treat TB.

    Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethoxy)pyrazin-2-amine involves its conversion to pyrazinoic acid within the bacterial cell . This active form interferes with the fatty acid synthase I (FAS I) enzyme, disrupting the synthesis of fatty acids essential for the growth and replication of Mycobacterium tuberculosis . The compound is highly specific and active only against Mycobacterium tuberculosis, making it an effective antitubercular agent .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: Another antitubercular agent with a similar mechanism of action.

    Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids in the bacterial cell wall.

    Rifampin: An antibiotic that inhibits bacterial RNA synthesis and is used in combination with other drugs to treat TB.

Uniqueness

3-(2-methoxyethoxy)pyrazin-2-amine is unique due to its specific activity against Mycobacterium tuberculosis and its ability to be used in combination with other antitubercular agents to enhance treatment efficacy . Its synthetic versatility and effectiveness in inhibiting bacterial growth make it a valuable compound in both research and clinical settings.

Biological Activity

3-(2-Methoxyethoxy)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

This compound belongs to a class of pyrazine derivatives. The presence of the methoxyethoxy group enhances its solubility and bioavailability, which are critical factors for its biological activity. The compound can be synthesized through various chemical pathways, allowing for the generation of diverse derivatives that may exhibit different biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects. For instance, it may act as an enzyme inhibitor or receptor modulator, which is crucial in developing therapeutic agents targeting diseases such as cancer and infections.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that pyrazine derivatives can exhibit antimicrobial properties. For example, similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating that this compound may also possess such activity .
  • Enzyme Inhibition : The compound is being explored for its potential as an enzyme inhibitor. This could have implications in treating conditions where enzyme activity contributes to disease progression.
  • Antiproliferative Effects : Some studies indicate that related compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound may also have potential as an anticancer agent .

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazine derivatives found that certain structural modifications led to enhanced activity against Mycobacterium tuberculosis. While specific data on this compound is limited, the structural similarities suggest a potential for similar effects .

Enzyme Interaction Studies

Research focusing on enzyme interactions has shown that modifications in the pyrazine structure can significantly influence binding affinity and inhibition potency. For instance, derivatives with specific substituents exhibited varying degrees of inhibition against target enzymes involved in metabolic pathways relevant to disease states.

Anticancer Activity

In vitro studies on related pyrazine compounds have demonstrated promising results in inhibiting cancer cell proliferation. For example, a series of pyrazinyl–aryl urea derivatives showed improved antiproliferative activities compared to their parent compounds, indicating that structural modifications can enhance therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotential activity against Mycobacterium tuberculosis
Enzyme InhibitionInhibitory effects on specific enzymes involved in metabolic pathways
AntiproliferativeInhibition of cancer cell proliferation in vitro

Properties

IUPAC Name

3-(2-methoxyethoxy)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-4-5-12-7-6(8)9-2-3-10-7/h2-3H,4-5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXDLTNJBSLKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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